molecular formula C10H5Cl4N3 B13094543 4,6-Dichloro-5-(2,6-dichlorophenyl)pyrimidin-2-amine

4,6-Dichloro-5-(2,6-dichlorophenyl)pyrimidin-2-amine

Katalognummer: B13094543
Molekulargewicht: 309.0 g/mol
InChI-Schlüssel: GKTHSLDCSRGAIR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,6-Dichloro-5-(2,6-dichlorophenyl)pyrimidin-2-amine is an organic compound belonging to the pyrimidine family. Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of chlorine atoms at positions 4 and 6, and a 2,6-dichlorophenyl group at position 5. It is widely used in various scientific research fields due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-5-(2,6-dichlorophenyl)pyrimidin-2-amine typically involves the nucleophilic substitution of 4,6-dichloropyrimidine with 2,6-dichloroaniline. The reaction is carried out under basic conditions, often using sodium hydride or potassium carbonate as the base, in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions

4,6-Dichloro-5-(2,6-dichlorophenyl)pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine would yield an aminopyrimidine derivative, while coupling reactions could produce biaryl or diaryl compounds .

Wissenschaftliche Forschungsanwendungen

4,6-Dichloro-5-(2,6-dichlorophenyl)pyrimidin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Wirkmechanismus

The mechanism of action of 4,6-Dichloro-5-(2,6-dichlorophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets in biological systems. It can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4,6-Dichloro-5-(2,6-dichlorophenyl)pyrimidin-2-amine is unique due to the presence of the 2,6-dichlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and agrochemicals .

Eigenschaften

Molekularformel

C10H5Cl4N3

Molekulargewicht

309.0 g/mol

IUPAC-Name

4,6-dichloro-5-(2,6-dichlorophenyl)pyrimidin-2-amine

InChI

InChI=1S/C10H5Cl4N3/c11-4-2-1-3-5(12)6(4)7-8(13)16-10(15)17-9(7)14/h1-3H,(H2,15,16,17)

InChI-Schlüssel

GKTHSLDCSRGAIR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)Cl)C2=C(N=C(N=C2Cl)N)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.